molecular formula C19H29NO3 B041675 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid CAS No. 103335-55-3

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

Cat. No. B041675
CAS RN: 103335-55-3
M. Wt: 319.4 g/mol
InChI Key: MJXIPHMGYJXKLJ-MLGOENBGSA-N
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Description

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a chemical compound with the molecular formula C19H29NO3 . It is an impurity in the synthetic process of Dutasteride , a dual inhibitor of 5α-reductase isoenzymes type 1 and 2; structurally related to Finasteride . Dutasteride is used in the treatment of benign prostatic hyperplasia .


Synthesis Analysis

The synthesis of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is associated with the production of Dutasteride . It is considered an impurity in the synthetic process of Dutasteride . A patent describes a process for preparing this compound, which is an intermediate in the preparation of 4-azasteroid drug compounds like finesteride, dutasteride, etc .


Molecular Structure Analysis

The molecular structure of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is represented by the formula C19H29NO3 . The molecular weight of the compound is 319.44 .


Chemical Reactions Analysis

The chemical reactions involving 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid are primarily related to its role as an intermediate in the synthesis of Dutasteride .


Physical And Chemical Properties Analysis

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid is a white solid . It has a density of 1.145g/cm3, a boiling point of 518.189℃ at 760 mmHg, and a flash point of 267.191℃ . Its refractive index is 1.534 .

Scientific Research Applications

Intermediate in Drug Synthesis

This compound is an intermediate in the synthesis of 4-azasteroid drug compounds like finesteride and dutasteride . These drugs are used in the treatment of various conditions related to androgen hormones.

Inhibitor of 5α-Reductase Isoenzymes

The compound is an impurity in the synthetic process of Dutasteride , a dual inhibitor of 5α-reductase isoenzymes type 1 and 2 . These isoenzymes convert testosterone into a more potent androgen, 5α-dihydrotestosterone .

Treatment of Benign Prostatic Hyperplasia

Dutasteride, which uses this compound in its synthesis, is used in the treatment of benign prostatic hyperplasia . This condition involves the enlargement of the prostate gland, leading to urinary problems.

Treatment of Acne and Seborrhea

The compound is used in the synthesis of drugs like Finasteride , which are used topically for the treatment of acne and seborrhea . These conditions are often caused by excessive androgenic stimulation.

Treatment of Female Hirsutism

Drugs synthesized using this compound are also used in the treatment of female hirsutism , a condition characterized by excessive hair growth in women, often caused by high levels of androgens.

Treatment of Male Pattern Baldness

Finasteride, a drug synthesized using this compound, is used for the treatment of male pattern baldness . This condition, also known as androgenetic alopecia, is often caused by the over-activity of testosterone 5α-reductase .

Treatment of Prostatitis and Prostatic Carcinoma

The compound is used in the synthesis of drugs that are used in the treatment of prostatitis and prostatic carcinoma . These conditions are related to the over-activity of testosterone 5α-reductase .

Research into Other Hyperandrogenetic Related Disorders

The compound is used in the synthesis of drugs that are being researched for the treatment of other hyperandrogenetic related disorders . These disorders occur due to an excessive accumulation of testosterone or similar androgenic hormones in the metabolic system .

Safety and Hazards

The compound is harmful if swallowed and may cause an allergic skin reaction . It causes serious eye irritation and is harmful to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

As an intermediate in the synthesis of Dutasteride, the future directions of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid are likely tied to the applications and developments of Dutasteride . Dutasteride is used in the treatment of benign prostatic hyperplasia , so advancements in this area could influence the use and study of 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid.

properties

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,8,9,9b,10,11-tetradecahydroindeno[5,4-f]quinoline-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-18-9-7-13-11(12(18)4-5-14(18)17(22)23)3-6-15-19(13,2)10-8-16(21)20-15/h11-15H,3-10H2,1-2H3,(H,20,21)(H,22,23)/t11-,12-,13-,14+,15+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXIPHMGYJXKLJ-MLGOENBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)O)CCC4C3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)O)CC[C@@H]4[C@@]3(CCC(=O)N4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00431299
Record name 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid

CAS RN

103335-55-3
Record name 3-Oxo-4-aza-5α-androstane-17β-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103335-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00431299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-oxo-4-aza-5α-androstane-17β-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.100.928
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1H-Indeno[5,4-f]quinoline-7-carboxylic acid, hexadecahydro-4a,6a-dimethyl-2-oxo-, (4aR,4bS,6aS,7S,9aS,9bS,11aR)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.132.393
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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